4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a polyheterocyclic scaffold comprising three distinct thiadiazole rings interconnected via carboxamide and thioether linkages. Key structural attributes include:
- 1,3,4-Thiadiazole substituents: Enhance electron-deficient properties, influencing reactivity and binding to biological targets.
- Methyl groups: Improve lipophilicity and metabolic stability.
Synthetic routes for analogous compounds (e.g., ) typically involve multi-step protocols, such as alkylation of thiol intermediates, carboxamide coupling, and cyclization reactions.
Properties
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O2S4/c1-4-7(25-19-14-4)8(21)13-10-17-18-11(24-10)22-3-6(20)12-9-16-15-5(2)23-9/h3H2,1-2H3,(H,12,16,20)(H,13,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRCXFDNQLMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative featuring multiple thiadiazole moieties. This article explores its biological activity, particularly focusing on its antibacterial and antitumor properties based on recent studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities. These include antibacterial , anti-inflammatory , and antitumor effects. The structural characteristics of thiadiazoles contribute to their ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the thiadiazole scaffold exhibit significant antibacterial properties. For instance:
- Agar Well Diffusion Method : Compounds similar to the target compound were tested against several pathogenic bacteria. Results indicated that derivatives showed potent antibacterial activity comparable to established antibiotics like ciprofloxacin and diclofenac sodium .
| Compound | Activity | Comparison |
|---|---|---|
| 4c | Strong | Ciprofloxacin |
| 8c | Strong | Diclofenac sodium |
This suggests that the incorporation of thiadiazole moieties enhances antibacterial efficacy.
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been extensively evaluated. Notably:
- Cytotoxicity Studies : Compounds similar to the target compound were tested against various human cancer cell lines, including K562 (chronic myelogenous leukemia). One study reported an IC50 value of 7.4 µM for a related compound inhibiting the Bcr-Abl tyrosine kinase . This indicates a promising avenue for developing selective antitumor agents.
The biological activity of thiadiazoles can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Thiadiazole compounds have been shown to inhibit critical enzymes involved in tumor progression and bacterial resistance.
- Cell Cycle Arrest and Apoptosis : Specific derivatives induce cell cycle arrest and apoptosis in cancer cells. For example, compound 51am demonstrated significant inhibition of c-Met phosphorylation, leading to reduced cell proliferation .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study on c-Met Inhibition : The compound 51am , a derivative of thiadiazole, was found to significantly inhibit c-Met activity in vitro with an IC50 of 34.48 nM. This highlights the potential for developing targeted therapies against specific cancer types .
- Antimicrobial Properties : Another study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity against resistant strains and found promising results that warrant further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The target compound’s multiple aromatic rings likely reduce aqueous solubility compared to simpler analogues (e.g., ’s hydrazinecarbothioamide derivatives). Methyl groups may mitigate this via increased lipophilicity.
- Stability : Thiadiazole rings are generally stable under physiological conditions, but the thioether linkage may be susceptible to oxidation .
SAR Trends :
- Methyl groups at thiadiazole positions improve metabolic stability.
- Bulky substituents (e.g., cyclobutyl in ) may reduce potency due to steric hindrance.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A typical approach includes:
- Thioether linkage formation : Reacting thiol-containing intermediates (e.g., 5-(substituted-thio)-1,3,4-thiadiazoles) with α-haloacetamide derivatives under reflux in dry acetone with anhydrous K₂CO₃ as a base (3–4 hours, 60–70°C) .
- Cyclization : Using iodine and triethylamine in DMF to promote cyclization, with reaction times optimized to 1–3 minutes to avoid side products .
- Purification : Recrystallization from ethanol or acetone yields pure crystals. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and thiadiazole ring proton environments (e.g., characteristic shifts at δ 8.5–9.5 ppm for thiadiazole NH groups) .
- X-ray Diffraction (SHELX) : Single-crystal X-ray analysis resolves bond lengths/angles and confirms stereochemistry. SHELXL refinement is preferred for small-molecule accuracy .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) with positive controls like staurosporine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications at the methyl group (4-position) and thiadiazole sulfur atoms. Compare bioactivity trends .
- Statistical Modeling : Apply Design of Experiments (DoE) to optimize substituent combinations. Use response surface methodology to correlate electronic/hydrophobic properties with activity .
- Data Analysis : Employ multivariate regression to identify critical pharmacophores. For example, electron-withdrawing groups on the thiadiazole ring may enhance cytotoxicity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate initial findings using alternative methods (e.g., apoptosis assay vs. cytotoxicity screening) .
- Purity Verification : Quantify impurities via HPLC (>95% purity threshold) and assess their impact on activity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1,3,4-thiadiazole derivatives) to identify confounding factors like solvent effects .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase). Focus on hydrogen bonding with thiadiazole NH and hydrophobic interactions with methyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental controls ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Solvent Drying : Pre-dry acetone over molecular sieves to prevent hydrolysis of intermediates .
- Catalyst Ratios : Optimize iodine:triethylamine ratios (e.g., 1:2 molar) to minimize side reactions during cyclization .
- Temperature Gradients : Use microwave-assisted synthesis for precise control (e.g., 80°C, 150 W) to reduce batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
